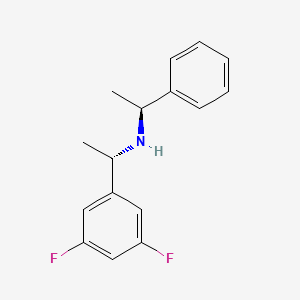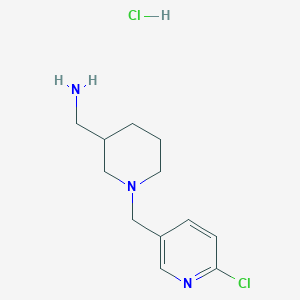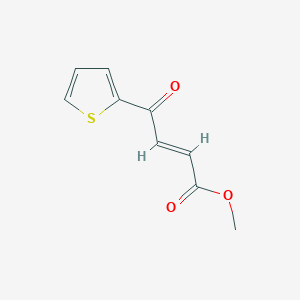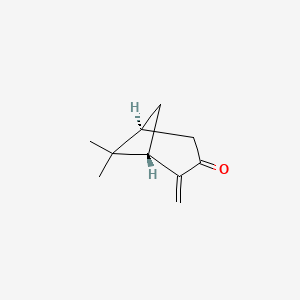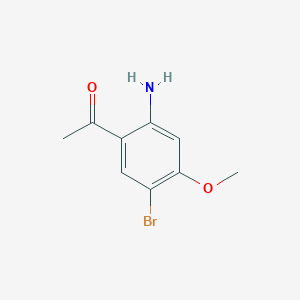
3-ethynyl-2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethynyl-2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine is a synthetic organic compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This particular compound features ethynyl and pyrrole groups, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of pyrrole groups: Pyrrole groups can be introduced via condensation reactions with suitable pyrrole derivatives.
Ethynylation: The ethynyl group can be introduced using reagents such as ethynyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: The ethynyl and pyrrole groups may participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridine-quinones, while substitution could introduce various functional groups onto the pyrrole rings.
Scientific Research Applications
3-ethynyl-2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological processes due to its unique structure.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in materials science, such as in the development of novel polymers or electronic materials.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The ethynyl and pyrrole groups could play a role in binding interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine: Lacks the ethynyl group, which may affect its reactivity and applications.
3-ethynyl-1,8-naphthyridine: Lacks the pyrrole groups, potentially altering its chemical properties.
2,7-dipyrrolyl-1,8-naphthyridine: Similar structure but without the ethynyl group.
Uniqueness
The presence of both ethynyl and pyrrole groups in 3-ethynyl-2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine may confer unique properties, such as enhanced reactivity or specific binding interactions, making it distinct from similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C18H12N4 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3-ethynyl-2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C18H12N4/c1-2-12-11-13-7-8-15(14-5-3-9-19-14)21-18(13)22-17(12)16-6-4-10-20-16/h1,3-11,19-20H |
InChI Key |
JORWWCBQVVMEOT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(N=C2C(=C1)C=CC(=N2)C3=CC=CN3)C4=CC=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-7(2H)-one](/img/structure/B12846873.png)
![(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)

![6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol](/img/structure/B12846881.png)
